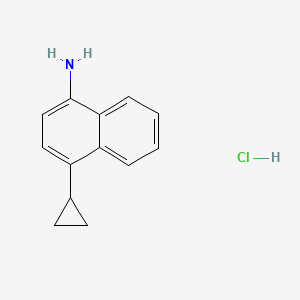

2,3-Dehydro Darifenacin Hydrobromide

説明

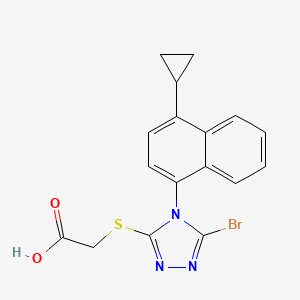

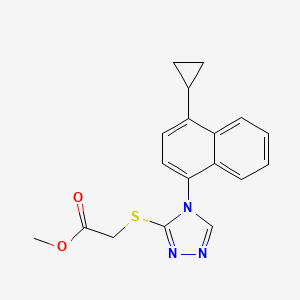

2,3-Dehydro Darifenacin Hydrobromide is the oxidized analogue and impurity of Darifenacin , a medication used to treat urinary incontinence . Darifenacin is an extended-release tablet which contains 7.5 mg or 15 mg darifenacin as its hydrobromide salt . The active moiety, darifenacin, is a potent muscarinic receptor antagonist .

Synthesis Analysis

The synthesis of Darifenacin Hydrobromide involves several steps. The drug substance was found to be stable under acidic, alkaline, aqueous hydrolysis, thermal and photolytic conditions and susceptible only to oxidative degradation . Impurities were identified using liquid chromatography coupled with ion trap mass spectrometry . The unknown impurities were characterized and confirmed by synthesis followed by characterization using nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR) and elemental analysis (EA) .Molecular Structure Analysis

The empirical formula of darifenacin hydrobromide is C28H30N2O2.HBr . The structural formula is complex and involves several functional groups . The molecular weight of darifenacin hydrobromide is 507.5 .Chemical Reactions Analysis

Forced degradation studies confirmed that the drug substance was stable under acidic, alkaline, aqueous hydrolysis, thermal and photolytic conditions and susceptible only to oxidative degradation . The unknown impurities were characterized as various compounds .Physical And Chemical Properties Analysis

Darifenacin hydrobromide is a white to almost white, crystalline powder . It has a molecular weight of 507.5 . The chemical formula of darifenacin hydrobromide is C28H30N2O2.HBr .科学的研究の応用

Application in Pharmaceutical Analysis

Specific Scientific Field

Summary of the Application

A sensitive visible spectrophotometric method was developed and validated for the estimation of darifenacin hydrobromide in the pharmaceutical dosage form .

Methods of Application or Experimental Procedures

The method uses a diazo coupling reaction with the chromogenic reagent β-naphthol to form a yellow-colored diazo complex with darifenacin hydrobromide. The analysis was carried out at its λmax 384nm and the method was validated according to USFDA guidelines .

Results or Outcomes

The method obeys the Beer’s law in the concentration range of 40-140ng/ml. The correlation coefficient was found to be 0.999. As the method was sensitive, it was successfully applied to the analysis of darifenacin hydrobromide in spiked rat plasma .

Application in Treatment of Overactive Bladder Syndrome

Specific Scientific Field

Medicine, specifically Urology

Summary of the Application

Darifenacin hydrobromide is used for the symptomatic treatment of urge incontinence and/or increased urinary frequency and urgency as may occur in patients with overactive bladder syndrome .

Methods of Application or Experimental Procedures

Darifenacin is a selective muscarinic M3 receptor antagonist. By blocking muscarinic receptors in the bladder, intravesicular pressure is lowered, bladder capacity is increased, and the frequency of bladder contractions is reduced .

Results or Outcomes

The treatment with darifenacin hydrobromide results in the reduction of urinary incontinence episodes and an increase in bladder capacity .

Application in Formulation of Fast Dissolving Buccal Films

Specific Scientific Field

Summary of the Application

Fast dissolving buccal films of Darifenacin Hydrobromide were developed to increase its bioavailability by reducing the effect of first pass metabolism in the liver .

Methods of Application or Experimental Procedures

The films were prepared using polyvinyl alcohol as a film-forming polymer, glycerol, and tween 80. Different types and concentrations of superdisintegrants (croscarmellose sodium, sodium starch glycolate, indion 414) were used .

Results or Outcomes

The preferred formula (F9) showed the shortest in-vitro disintegration time (31.28sec). In-vitro dissolution profile showed the lowest T80% of the drug in 3.05 min and the highest release of the drug (94%) within 5 min .

Application in Development of Microemulsion Gel

Summary of the Application

An effective, stable, non-invasive microemulsion gel containing darifenacin hydrobromide was developed .

Methods of Application or Experimental Procedures

The details of the experimental procedures for the development of this microemulsion gel are not provided in the source .

Results or Outcomes

The developed microemulsion gel could translate into increased bioavailability and dosing convenience .

Safety And Hazards

Darifenacin is contraindicated in patients with, or at risk for, urinary retention, gastric retention, or uncontrolled narrow-angle . Adverse reactions such as dry mouth, constipation and abnormal vision may be mediated through effects on M3 receptors in these organs . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

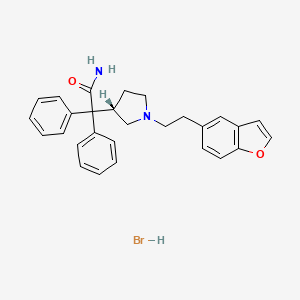

2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,15,18-19,25H,13-14,16-17,20H2,(H2,29,31);1H/t25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKYUWQSYFUAIX-VQIWEWKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dehydro Darifenacin Hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。